molecular formula C13H16O6 B13678386 Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate

Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate

Cat. No.: B13678386
M. Wt: 268.26 g/mol
InChI Key: RDVGMXHMDAUMBB-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate is a synthetic organic compound characterized by the presence of a trimethoxyphenyl groupThe trimethoxyphenyl group is known for its versatility and bioactivity, making this compound a valuable subject for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate involves its interaction with various molecular targets. The trimethoxyphenyl group is known to bind to specific sites on proteins and enzymes, inhibiting their activity. This compound can interfere with cellular pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

  • Methyl 3,4,5-trimethoxybenzoate
  • Methyl 3,4,5-trimethoxycinnamate
  • 3-(3,4,5-trimethoxyphenyl)propanoic acid

Comparison: Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate is unique due to the presence of both a keto group and a trimethoxyphenyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced bioactivity and versatility in chemical reactions .

Properties

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate

InChI

InChI=1S/C13H16O6/c1-16-10-6-8(5-9(14)13(15)19-4)7-11(17-2)12(10)18-3/h6-7H,5H2,1-4H3

InChI Key

RDVGMXHMDAUMBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=O)C(=O)OC

Origin of Product

United States

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